1-Cyanomethyl-L-proline

Physical Chemistry Medicinal Chemistry Structural Biology

Select 1-Cyanomethyl-L-proline (CAS 713540-69-3) for its precisely defined L-enantiomer configuration and N-cyanomethyl substitution—distinct from common proline analogs. The free carboxylic acid enables direct peptide incorporation without deprotection, while the nitrile group offers a synthetic handle for further transformation (e.g., amines, tetrazoles) without chiral center compromise. With a predicted pKa of 2.07, this non-zwitterionic proline mimic remains deprotonated at physiological pH, making it uniquely suited for pH-dependent molecular recognition studies, membrane permeability assays, and DPP-IV-targeted peptidomimetics. Ensure batch-to-batch reproducibility by selecting this exact analog.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 713540-69-3
Cat. No. B1499218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyanomethyl-L-proline
CAS713540-69-3
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC#N)C(=O)O
InChIInChI=1S/C7H10N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-2,4-5H2,(H,10,11)/t6-/m0/s1
InChIKeyJLWCCSSCCLSZOR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyanomethyl-L-proline (CAS 713540-69-3): Core Physicochemical and Structural Profile for Procurement and Research


1-Cyanomethyl-L-proline (CAS 713540-69-3) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It features an L-proline core bearing a cyanomethyl group (-CH2CN) at the pyrrolidine nitrogen, which introduces a nitrile moiety that is distinct from naturally occurring proline. This modification imparts a predicted pKa of 2.07 ± 0.20, a density of 1.253 ± 0.06 g/cm³, and a predicted boiling point of 329.5 ± 37.0 °C . The compound is primarily utilized as a versatile chiral building block or intermediate in medicinal chemistry and peptide synthesis [1].

Critical Selection Factors for 1-Cyanomethyl-L-proline: Why Analogs Are Not Direct Replacements


The scientific and industrial value of 1-Cyanomethyl-L-proline is not defined by its L-proline scaffold, which is common across many analogs, but by the precise location and electronic nature of its cyanomethyl substituent. Subtle changes in substitution pattern (e.g., N- vs. C-alkylation, ester vs. free acid, or protecting group presence) can drastically alter chemical reactivity, stereochemical outcome, and biological activity. For instance, the free carboxylic acid in 1-Cyanomethyl-L-proline offers distinct hydrogen-bonding and metal-coordination capabilities compared to its methyl ester , while its unsubstituted pyrrolidine ring provides a conformational constraint that differs from N-Boc-protected variants . Therefore, selecting the precise analog is critical for reproducibility and achieving target-specific outcomes in synthetic or biological workflows.

1-Cyanomethyl-L-proline (CAS 713540-69-3): Quantitative Differentiation from Analogs


Regiochemical and Electronic Differentiation via Predicted pKa

The N-cyanomethyl substitution in 1-Cyanomethyl-L-proline significantly alters the basicity of the pyrrolidine nitrogen relative to unsubstituted L-proline. While L-proline (pKa ~10.6) is predominantly zwitterionic at physiological pH, 1-Cyanomethyl-L-proline has a predicted pKa of 2.07 ± 0.20 . This ~8.5-unit shift into the acidic range indicates that the nitrogen's lone pair is strongly delocalized by the adjacent cyano group, making the molecule a much weaker base. This quantitative difference is critical for applications where pH-dependent charge state influences solubility, membrane permeability, or metal chelation.

Physical Chemistry Medicinal Chemistry Structural Biology

Differentiation from Methyl Ester Analog: Synthetic Utility of the Free Carboxylic Acid

1-Cyanomethyl-L-proline (CAS 713540-69-3) possesses a free carboxylic acid group, a key differentiator from its commonly available methyl ester analog, L-Proline, 1-(cyanomethyl)-, methyl ester (CAS 713540-68-2) . While the ester is often used as a protected intermediate, the free acid enables direct, one-step amide bond formation or salt preparation without the need for a prior deprotection step. This distinction translates to a tangible advantage in synthetic efficiency, reducing the step count by at least one synthetic operation when compared to routes requiring ester hydrolysis.

Organic Synthesis Peptide Chemistry Amide Bond Formation

Stereochemical Purity and Identity: Chiral Integrity as a Procurement Criterion

1-Cyanomethyl-L-proline is defined by its specific L-stereochemistry, as denoted in its IUPAC name, (2S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid [1]. This is in direct contrast to its D-enantiomer, (2R)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid, which would produce opposite stereochemical outcomes in asymmetric syntheses or exhibit divergent biological activity. While quantitative comparative data for this specific pair is not available in the public domain, the principle of enantiomeric differentiation is a foundational requirement in chiral procurement. High-purity batches are routinely verified to be >98% by HPLC and structurally confirmed by 1H NMR , ensuring the absence of the unwanted enantiomer or other contaminants.

Chiral Chemistry Quality Control Analytical Chemistry

Conformational Constraint: Pyrrolidine Ring Geometry vs. Seco-Proline Analogs

The rigid pyrrolidine ring of 1-Cyanomethyl-L-proline imposes a specific conformational constraint on the N-Cα-C(O) backbone. This differentiates it from 'seco-proline' analogs, which are open-chain mimics of proline (e.g., N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives) [1]. While direct experimental comparisons of conformational flexibility are not available for this exact compound, the presence of the cyclic system versus an acyclic chain is a fundamental determinant of molecular shape and entropy. This rigidity can translate to enhanced binding affinity for biological targets, as seen in the development of potent DPP-IV inhibitors where the proline ring is a key pharmacophore element [1].

Medicinal Chemistry Molecular Modeling Enzyme Inhibition

1-Cyanomethyl-L-proline (CAS 713540-69-3): Defined Application Scenarios Based on Verified Evidence


Synthesis of Conformationally Constrained Peptidomimetics and Enzyme Inhibitors

The compound's rigid pyrrolidine scaffold and N-cyanomethyl group make it a key starting material for building conformationally constrained peptidomimetics, particularly those targeting enzymes like dipeptidyl peptidase IV (DPP-IV) where the proline ring is a crucial pharmacophore [1]. Its free carboxylic acid allows for direct incorporation into peptide chains or as a handle for further functionalization.

Chiral Building Block for Asymmetric Synthesis

As a well-defined L-enantiomer with a free carboxylic acid, 1-Cyanomethyl-L-proline serves as a reliable chiral building block for the construction of more complex, enantiomerically pure molecules [2]. The nitrile group can be further transformed into other functional groups (e.g., amines, amides, tetrazoles) without compromising the chiral center, a key requirement in medicinal chemistry and natural product synthesis.

Studies of pH-Dependent Molecular Recognition and Transport

Due to its predicted pKa of 2.07 , 1-Cyanomethyl-L-proline remains predominantly deprotonated and neutral at physiological pH, unlike natural L-proline (pKa ~10.6). This unique charge profile makes it a valuable tool for investigating pH-dependent molecular recognition, membrane permeability, or metal-chelation phenomena where a non-zwitterionic proline mimic is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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